1-(吡啶-4-基)哌啶-4-胺

描述

Synthesis Analysis

The synthesis of compounds related to 1-(Pyridin-4-yl)piperidin-4-amine often involves multi-step chemical processes, including nucleophilic substitution, reductive amination, and cyclization reactions. For instance, a robust three-step synthesis has been reported for producing key intermediates that share structural similarities with 1-(Pyridin-4-yl)piperidin-4-amine, which are critical in the synthesis of pharmaceutical compounds such as Crizotinib (Fussell et al., 2012). Additionally, high-yielding syntheses utilizing tandem reductive amination−lactamization processes demonstrate the compound's synthetic versatility and importance in creating pharmaceutical building blocks (Mapes and Mani, 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to 1-(Pyridin-4-yl)piperidin-4-amine is often determined using X-ray crystallography, revealing intricate details about their geometric configurations and intramolecular interactions. For example, studies have shown that such compounds can exhibit diverse structural arrangements, including different types of hydrogen bonding patterns that influence their molecular packing and stability in the solid state (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(Pyridin-4-yl)piperidin-4-amine derivatives is influenced by the presence of functional groups capable of undergoing various organic reactions. These compounds are involved in coordination chemistry, serving as ligands to form complexes with metal ions, which can lead to the formation of polymers with potential applications in materials science (Ganesan and Natarajan, 2004).

科学研究应用

合成和化学性质

互补合成的发展:通过两种互补材料的高效合成,开发了一种特权的CGRP受体拮抗剂亚结构,与1-(吡啶-4-基)哌啶-4-胺密切相关。一种方法采用化学选择性还原胺化,另一种方法使用Pd催化的胺化与氨替代物(Leahy et al., 2012)。

环胺芳构化的机理洞察:对哌啶等环胺的研究,这些环胺在结构上类似于1-(吡啶-4-基)哌啶-4-胺,揭示了它们的反应机制的详细见解,包括通过与醛缩合形成吡啶衍生物(Ma et al., 2016)。

手性哌啶基吡啶衍生物的合成:开发了一种合成手性N-(4-(哌啶-1-基)吡啶-2-基)酰胺衍生物的新方法,具有作为立体选择性催化剂的潜力。与1-(吡啶-4-基)哌啶-4-胺密切相关的关键中间体是通过亲核取代获得的(Tian et al., 2012)。

在制药和化工行业中的应用

甲醛激活马来酰胺反应产物:哌啶,与1-(吡啶-4-基)哌啶-4-胺在结构上相似,与葡萄糖/赖氨酸体系相互作用,形成在食品化学中具有重要意义的马来酰胺反应产物(Nikolov & Yaylayan, 2010)。

在氢氨甲基化中的催化应用:铑的亚胺吡啶配合物已被评估为氢氨甲基化中的催化剂前体,这是一个涉及哌啶等一次和二次胺的过程,突显了其在催化中的潜力(October & Mapolie, 2019)。

哌啶的不对称合成:已描述了对与1-(吡啶-4-基)哌啶-4-胺在结构上相关的吡啶进行高效不对称氢化的方法,使得具有多个手性中心的哌啶的立体选择性形成成为可能(Glorius et al., 2004)。

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

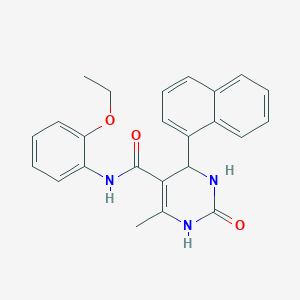

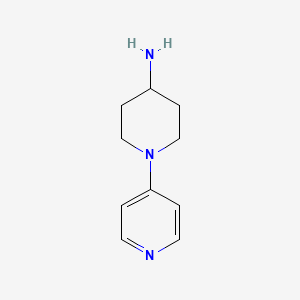

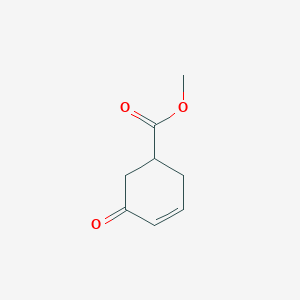

1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDZSVPICJLNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)piperidin-4-amine | |

CAS RN |

187084-44-2 | |

| Record name | 1-(pyridin-4-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)